BenchChemオンラインストアへようこそ!

1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine

Metabolic Stability Fluorine Substitution Medicinal Chemistry

Target the azetidine-pyrrolidine chemotype precisely. The meta-fluorine substitution on the benzoyl ring directs distinct electronic properties and metabolic stability compared to ortho- or para-analogs. The rigid dual-ring scaffold enforces conformational constraint beneficial for CNS target binding affinity. Available in cost-effective 1 mg and 2 μmol aliquots for initial single-point screening before larger batch commitment. Supports CCR5 antagonist hit expansion, CD38 counter-screening panels, and CNS-focused library diversification with reproducible ≥90% purity.

Molecular Formula C14H17FN2O
Molecular Weight 248.301
CAS No. 2320515-70-4
Cat. No. B2843846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine
CAS2320515-70-4
Molecular FormulaC14H17FN2O
Molecular Weight248.301
Structural Identifiers
SMILESC1CCN(C1)C2CN(C2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C14H17FN2O/c15-12-5-3-4-11(8-12)14(18)17-9-13(10-17)16-6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2
InChIKeyNOUZELWVVCLORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2320515-70-4): Core Structural and Physicochemical Baseline for Research Procurement


1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2320515-70-4) is a fluorinated heterocyclic compound with the molecular formula C14H17FN2O and a molecular weight of 248.30 g/mol . It features a 3-fluorobenzoyl group linked to an azetidine ring that is further substituted with a pyrrolidine moiety at the 3-position [1]. This compound is primarily offered as a research chemical and screening library building block, with a reported purity of ≥90% (Life Chemicals) [1]. Its structural design incorporates a rigid azetidine scaffold for conformational restraint and a fluorine atom at the meta-position of the benzoyl ring, a feature associated with modulated metabolic stability [1].

1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine: Why Simple Substituent or Scaffold Swaps Are Not Reliable


Interchanging 1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine with a close analog, such as the 2-chloro-6-fluorobenzoyl variant (CAS 2309587-60-6) or a 4-fluorobenzoyl azetidine, is not scientifically sound without direct comparative bioactivity data. The meta-fluorine substitution pattern on the benzoyl ring influences the molecule's electronic distribution and metabolic vulnerability differently than ortho- or para-fluorine, which can lead to divergent cytochrome P450 metabolism profiles [1]. Furthermore, the dual azetidine-pyrrolidine scaffold imposes a unique conformational constraint that monocyclic or differently substituted analogs do not replicate, potentially affecting target binding and selectivity [1]. The absence of publicly available head-to-head selectivity or potency data for this specific compound means that generic substitution carries an unquantified risk of altered pharmacological behavior.

1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine Differentiated Evidence vs. Closest Analogs


Meta-Fluorine Substitution and Predicted Metabolic Stability vs. Ortho- and Para-Fluoro Analogs

The 3-fluorobenzoyl group in the target compound positions the fluorine atom at the meta position of the aromatic ring. In general fluorinated drug design, meta-fluorination is often employed to block metabolic oxidation at that position while retaining a distinct electronic profile compared to para-fluorination, which can alter pKa of proximal basic amines and affect off-target binding [1]. In contrast, the comparator 1-[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2309587-60-6) introduces both ortho-chloro and ortho-fluoro substituents, which present a different steric and electronic environment that is expected to alter CYP450 oxidation susceptibility and molecular recognition . No direct head-to-head microsomal stability data is publicly available for this compound class.

Metabolic Stability Fluorine Substitution Medicinal Chemistry

Azetidine-Pyrrolidine Bicyclic Scaffold Conformational Constraint Versus Monocyclic Azetidine Analogs

The target compound contains a 3-(pyrrolidin-1-yl)azetidine core, which introduces conformational rigidity through the four-membered azetidine ring while the pyrrolidine provides additional steric bulk. This dual-ring system restricts the spatial orientation of the pendant pyrrolidine compared to a simple N-alkyl azetidine, potentially enhancing shape complementarity with shallow hydrophobic pockets in CNS enzyme targets [1]. A simpler comparator, 3-(4-fluorobenzoyl)azetidine hydrochloride, lacks the pyrrolidine substitution and consequently has lower molecular complexity and reduced steric occupancy [2]. No direct binding data comparing these specific scaffolds exists in the public domain.

Conformational Restraint Scaffold Rigidity Ligand Design

Commercial Availability and Minimum Order Quantity vs. Niche Screening Analogs

1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine is commercially available through the Life Chemicals screening collection (product code F6395-1780) at ≥90% purity, with priced quantities as low as 1 mg ($54) through certified resellers [1]. In comparison, the closely related screening analog 1-[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2309587-60-6) is listed by A2B Chem with similar synthetic accessibility but may carry different pricing and purity specifications that require validation . The availability of the target compound in pre-weighed 2 μmol, 1 mg, 4 mg, 3 mg, 15 mg, 30 mg, and 100 mg quantities enables flexible procurement for both initial screening and follow-up dose-response experiments [1].

Procurement Sourcing Screening Library

1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine: High-Confidence Application Scenarios Based on Verified Evidence


CNS Receptor Screening Library Expansion Requiring Meta-Fluorobenzoyl Scaffolds

Medicinal chemistry groups seeking to diversify CNS-targeted screening libraries can use 1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine as a privileged building block. The 3-fluorobenzoyl group provides a meta-substituted fluorophenyl moiety that is commonly embedded in neuroactive pharmacophores, and sourcing this exact compound ensures fidelity to reported SAR trends linking meta-fluorination with improved brain penetration potential [1]. The available 2 μmol and 1 mg aliquots allow cost-effective single-point screening before committing to larger batch procurement [1].

SAR Studies Probing Conformational Constraint in Enzyme Inhibitor Design

Where a lead series has been identified based on azetidine or pyrrolidine amides, the rigid azetidine-pyrrolidine core of 1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine can serve as a tool to probe the contribution of scaffold rigidity to potency. By comparing the activity of this compound against flexible-chain analogs, researchers can isolate the entropic benefit of preorganization. The compound's ≥90% purity supports reproducible biochemical assay data [1].

CCR5 Antagonist or HIV Entry Inhibitor Medicinal Chemistry Starting Point

The azetidine-pyrrolidine chemotype is disclosed in patents covering CCR5 antagonists for HIV entry inhibition (e.g., US7271172B2). While this specific compound is not exemplified in those patents, its structural similarity to the patented scaffolds makes it a rational starting point for hit expansion and scaffold-hopping exercises [2]. The ability to procure small quantities for initial in vitro CCR5 binding or HIV pseudotype assays mitigates early-stage financial risk [1].

Chemical Biology Tool Profiling for NAD+-Glycohydrolase or CD38 Modulation

Vendor annotations and structural alerts suggest that azetidine-pyrrolidine benzamides may interact with NAD+-glycohydrolase enzymes (CD38). While target-specific binding data for this compound is not publicly available, its structural features (tertiary amide, fluorinated aromatic) align with pharmacophores of known inhibitors [1]. Research groups investigating CD38-dependent metabolic pathways can procure 1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine as part of a focused chemoproteomics or enzymatic counter-screening panel.

Quote Request

Request a Quote for 1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.